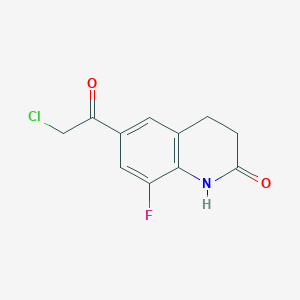
6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolone family This compound is characterized by the presence of a chloroacetyl group at the 6th position, a fluorine atom at the 8th position, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloroacetyl group: This step involves the reaction of the quinolinone intermediate with chloroacetyl chloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of a quinolinone oxide .
Scientific Research Applications
6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The quinolinone core can interact with DNA and other biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine atom at the 8th position.
8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the chloroacetyl group at the 6th position.
6-(Chloroacetyl)-8-methyl-3,4-dihydroquinolin-2(1H)-one: Contains a methyl group instead of a fluorine atom at the 8th position.
Uniqueness
6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the chloroacetyl group and the fluorine atom, which confer distinct chemical and biological properties.
Properties
CAS No. |
148136-05-4 |
|---|---|
Molecular Formula |
C11H9ClFNO2 |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
6-(2-chloroacetyl)-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9ClFNO2/c12-5-9(15)7-3-6-1-2-10(16)14-11(6)8(13)4-7/h3-4H,1-2,5H2,(H,14,16) |
InChI Key |
OYDPKEJVUCMDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
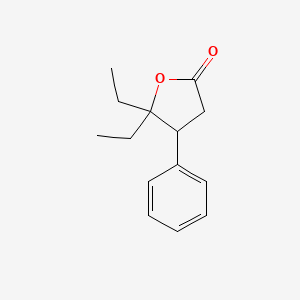
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
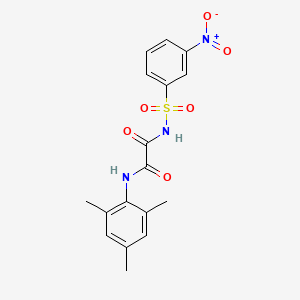
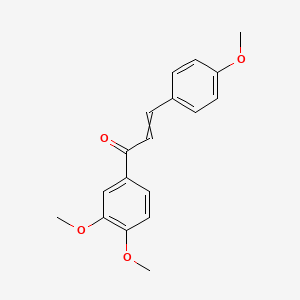
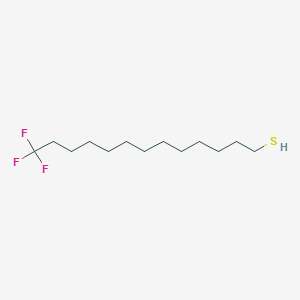
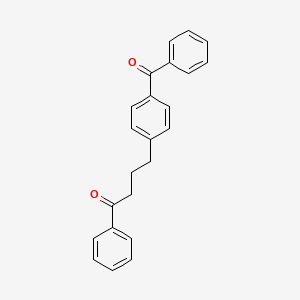
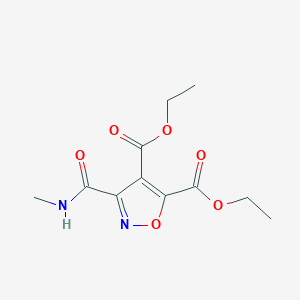
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
